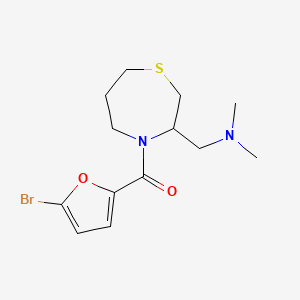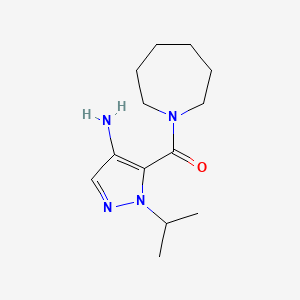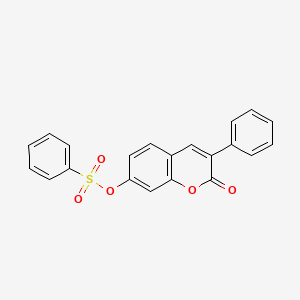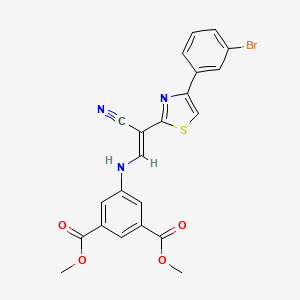
(5-Bromofuran-2-yl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromofuran-2-yl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a brominated furan ring and a thiazepane ring with a dimethylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone typically involves multiple steps:
Bromination of Furan: The initial step involves the bromination of furan to produce 5-bromofuran. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Thiazepane Ring: The next step involves the formation of the thiazepane ring. This can be done by reacting a suitable precursor, such as 3-(dimethylamino)methylamine, with a thioamide under acidic conditions.
Coupling Reaction: The final step is the coupling of the brominated furan with the thiazepane derivative. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (5-Bromofuran-2-yl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
作用機序
The mechanism of action of (5-Bromofuran-2-yl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The brominated furan ring and the thiazepane ring can form specific interactions with these targets, potentially inhibiting or modulating their activity. The dimethylamino group may enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
(5-Bromofuran-2-yl)methanone: Lacks the thiazepane ring and dimethylamino group, making it less complex.
(3-(Dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone: Lacks the brominated furan ring, which may reduce its reactivity.
(5-Bromofuran-2-yl)(3-hydroxyazetidin-1-yl)methanone: Contains a hydroxyazetidine ring instead of the thiazepane ring, which may alter its biological activity.
Uniqueness
(5-Bromofuran-2-yl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is unique due to the combination of its brominated furan ring, thiazepane ring, and dimethylamino group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
(5-bromofuran-2-yl)-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-15(2)8-10-9-19-7-3-6-16(10)13(17)11-4-5-12(14)18-11/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAFRWYGELTSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2561156.png)
![1-[(2-Methoxyphenyl)methyl]piperidin-3-ol](/img/structure/B2561158.png)

![6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2561161.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2561162.png)
![1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2561163.png)
![N-(benzoyloxy)-N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2561165.png)

![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2561167.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2561169.png)
![N-[(2-Methyl-1,3-dihydroisoindol-1-yl)methyl]prop-2-enamide](/img/structure/B2561170.png)
![N-cyclohexyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561174.png)
![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/structure/B2561175.png)
